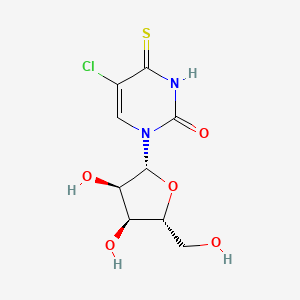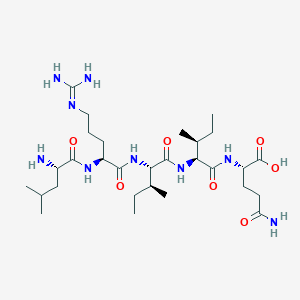![molecular formula C21H21N2O2P B14189997 P,P-Diphenyl-N-[(2-phenylethyl)carbamoyl]phosphinic amide CAS No. 922712-23-0](/img/structure/B14189997.png)
P,P-Diphenyl-N-[(2-phenylethyl)carbamoyl]phosphinic amide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
P,P-Diphenyl-N-[(2-phenylethyl)carbamoyl]phosphinic amide: is a chemical compound with the molecular formula C20H20NOP and a molecular weight of 321.362 g/mol . This compound is known for its unique structure, which includes a phosphinic amide group bonded to a diphenyl and a phenylethyl group. It is used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of P,P-Diphenyl-N-[(2-phenylethyl)carbamoyl]phosphinic amide typically involves the reaction of diarylphosphine oxides with amines. One efficient method is the electrosynthesis approach, which involves oxidative cross-coupling between N-H and P-H bonds under mild and metal-free conditions . This method provides good to excellent yields in one step.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves similar synthetic routes as those used in laboratory settings, scaled up for industrial applications. The use of electrosynthesis can be advantageous due to its efficiency and environmentally friendly nature.
化学反応の分析
Types of Reactions: P,P-Diphenyl-N-[(2-phenylethyl)carbamoyl]phosphinic amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphinic amide to phosphine derivatives.
Substitution: The compound can participate in substitution reactions where the phenylethyl or diphenyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction can produce phosphine derivatives.
科学的研究の応用
P,P-Diphenyl-N-[(2-phenylethyl)carbamoyl]phosphinic amide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which P,P-Diphenyl-N-[(2-phenylethyl)carbamoyl]phosphinic amide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phosphinic amide group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
- P,P-Diphenyl-N-[(1-phenylethyl)phosphinic amide]
- P-Methyl-P-phenyl-N-(1-phenylethyl)phosphinic amide
- P-(tert-Butyl)-P-phenyl-N-(1-phenylethyl)phosphinic amide
Comparison: P,P-Diphenyl-N-[(2-phenylethyl)carbamoyl]phosphinic amide is unique due to its specific phenylethyl group, which can influence its reactivity and interactions compared to other similar compounds. The presence of the phenylethyl group can enhance its solubility and binding affinity in certain applications, making it distinct from other phosphinic amides.
特性
CAS番号 |
922712-23-0 |
|---|---|
分子式 |
C21H21N2O2P |
分子量 |
364.4 g/mol |
IUPAC名 |
1-diphenylphosphoryl-3-(2-phenylethyl)urea |
InChI |
InChI=1S/C21H21N2O2P/c24-21(22-17-16-18-10-4-1-5-11-18)23-26(25,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H,16-17H2,(H2,22,23,24,25) |
InChIキー |
QVHKWXZYRJHDTR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCNC(=O)NP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Pyrimidinamine, 4-(6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14189918.png)
![2-[(Diphenylmethylidene)amino]-2-(prop-2-en-1-yl)pent-4-enamide](/img/structure/B14189924.png)


![4-{[4-(Phenylcarbamoyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B14189947.png)

![N-[3-(2-Chlorobenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide](/img/structure/B14189955.png)

![3-(3,4-Dimethoxyphenyl)-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14189964.png)


![N-[6-(Dimethylamino)-2,3-dihydro-1H-inden-1-ylidene]hydroxylamine](/img/structure/B14189983.png)
![(6R)-6-(4-Chlorophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one](/img/structure/B14189990.png)

